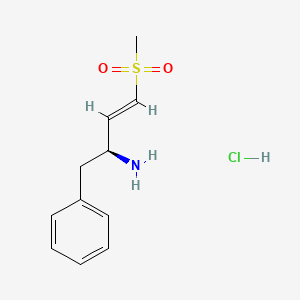

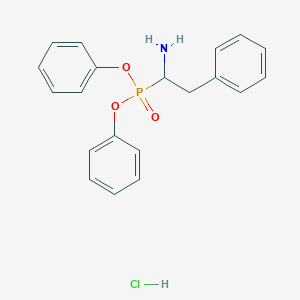

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride” is a chemical compound with the CAS RN®: 1171995-49-5 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .

Synthesis Analysis

The synthesis of “Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride” involves the use of a covalent chromatography system. In this system, a derivative of the compound bearing Gly-Gly-Gly as a spacer is immobilized on the Sepharose 4FF gel . This system has been used for the purification of naturally occurring chymotrypsin-like serine proteases .Chemical Reactions Analysis

“Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride” is known to irreversibly and specifically inactivate serine proteases by forming a covalent bond . This property has been utilized in various biological systems through irreversible inactivation reactions .Aplicaciones Científicas De Investigación

Covalent Chromatography for Chymotrypsin-like Proteases

Diphenyl 1-amino-2-phenylethylphosphonate (Phe type phosphonate) has been employed in covalent chromatography systems for the purification of naturally occurring chymotrypsin-like serine proteases . Here’s how it works:

This approach allows rapid and highly efficient purification of chymotrypsin-like proteases from pancreatin (hog pancreas) within three hours.

Site-Selective Chemical Modification of Chymotrypsin

In another application, a peptidyl derivative containing the diphenyl 1-amino-2-phenylethylphosphonate moiety (Phe (p) (OPh)₂) selectively targets the active site of chymotrypsin and anchors to Lys175 near the active site . This site-specific modification enables precise control over chymotrypsin activity.

Mecanismo De Acción

The mechanism of action of “Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride” involves the formation of a covalent bond with serine proteases, leading to their irreversible inactivation . This mechanism has been used to selectively bind and then release bovine chymotrypsin from the phosphonate immobilized on the gel .

Safety and Hazards

Propiedades

IUPAC Name |

1-diphenoxyphosphoryl-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NO3P.ClH/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19;/h1-15,20H,16,21H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASSQNFAQQHNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)

![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)

![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)

![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)